molecular formula C17H34O2 B14503857 2H-Pyran, 2-(dodecyloxy)tetrahydro- CAS No. 63588-79-4

2H-Pyran, 2-(dodecyloxy)tetrahydro-

Cat. No.: B14503857
CAS No.: 63588-79-4
M. Wt: 270.5 g/mol
InChI Key: OSOZHQRKDGHSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran, 2-(dodecyloxy)tetrahydro- is an organic compound with the molecular formula C17H34O2 It is a derivative of tetrahydropyran, where a dodecyloxy group is attached to the second carbon of the tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is versatile and allows for the formation of the tetrahydropyran ring system. The reaction conditions often include the use of catalysts such as platinum, cerium ammonium nitrate, or lanthanide triflates . These catalysts facilitate the intramolecular hydroalkoxylation of hydroxy olefins, leading to the formation of the desired tetrahydropyran derivative.

Industrial Production Methods

Industrial production of 2H-Pyran, 2-(dodecyloxy)tetrahydro- may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 2-(dodecyloxy)tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2H-Pyran, 2-(dodecyloxy)tetrahydro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-(dodecyloxy)tetrahydro- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, 2-(dodecyloxy)tetrahydro- is unique due to its long dodecyloxy chain, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where longer alkyl chains are advantageous.

Properties

CAS No.

63588-79-4

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

2-dodecoxyoxane

InChI

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-16H2,1H3

InChI Key

OSOZHQRKDGHSSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1CCCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.